molecular formula C32H43NO6 B11043715 Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11043715
M. Wt: 537.7 g/mol
InChI Key: KTXJOCMYVQSQIT-UHFFFAOYSA-N
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Description

DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyphenyl group, and a phenethylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems in industrial settings allows for continuous production, which is more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant to neutralize free radicals. Additionally, it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and methoxyphenyl derivatives, such as:

Uniqueness

What sets DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C32H43NO6

Molecular Weight

537.7 g/mol

IUPAC Name

ditert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C32H43NO6/c1-30(2,3)38-28(34)26-24(33-19-18-21-12-10-9-11-13-21)20-32(7,36)27(29(35)39-31(4,5)6)25(26)22-14-16-23(37-8)17-15-22/h9-17,25,27,33,36H,18-20H2,1-8H3

InChI Key

KTXJOCMYVQSQIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)NCCC3=CC=CC=C3)O

Origin of Product

United States

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